N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-(4-fluorophenyl) group, a 5-methyl substituent, and a cyclohexylamine moiety at position 5. The 4-fluorophenyl group at position 3 enhances electronic and steric properties, improving target binding and metabolic stability, while the cyclohexylamine substituent at position 7 contributes to solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c1-13-11-18(23-16-5-3-2-4-6-16)24-19(22-13)17(12-21-24)14-7-9-15(20)10-8-14/h7-12,16,23H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAIGELMQYVNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a pyrazole intermediate, followed by its coupling with a pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Reaction Conditions and Optimization
The synthesis relies on precise control of temperature, solvent choice, and catalysts to achieve high purity and yield:
-
Catalysts : Palladium or copper-based catalysts are used for coupling reactions.
-
Solvents : Polar aprotic solvents like DMF or acetonitrile are preferred for solubility and reactivity .
-
Microwave assistance : Enhances reaction efficiency, reduces time, and influences regioselectivity (favoring 7-aminopyrazolo derivatives) .
| Condition | Traditional Methods | Microwave-Assisted |
|---|---|---|
| Time | Hours to days | Minutes to hours |
| Yield | Moderate (40–60%) | Improved (60–85%) |
| Selectivity | Lower (5-amino isomers) | Higher (7-amino isomers) |
Regioselectivity and Mechanistic Insights
The synthesis often produces regioisomers, but microwave irradiation ensures selective formation of the 7-aminopyrazolo[1,5-a]pyrimidine derivative:
-
Mechanism : Microwave energy promotes rapid heating, stabilizing intermediates that favor cyclization at the 7-position .
-
Comparison : Traditional methods (e.g., thermal heating) typically yield 5-aminopyrazolo derivatives, while microwave conditions shift regioselectivity .
Research Findings and Trends
Recent studies highlight:
-
Structural modifications : Substituents like fluorophenyl and cyclohexyl groups enhance kinase-binding affinity .
-
Methodological advances : Microwave-assisted synthesis is increasingly favored for its efficiency and selectivity .
-
Biological implications : The compound’s ability to disrupt signaling pathways positions it as a candidate for targeted therapies .
This compound exemplifies the interplay between synthetic chemistry and medicinal applications, with ongoing research focused on optimizing its therapeutic potential .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential to inhibit tumor cell proliferation. Case studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects.
Case Study: In Vitro Antitumor Activity
A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxic activity against human cancer cell lines. The presence of the cyclohexyl group and fluorine substitution appears to optimize binding affinity to target proteins involved in tumor growth regulation.
Antimicrobial Properties
The antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives has been well-documented. This compound has shown promising results against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 8 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This data highlights its effectiveness as a potential antimicrobial agent, meriting further exploration in drug development.
Antiparasitic Activity
Recent studies have identified similar compounds as effective antiparasitic agents. For instance, fluorophenyl-substituted derivatives have shown efficacy against Leishmania and Toxoplasma species. The structural similarities suggest that this compound could also exhibit antiparasitic properties.
Case Study: Antiparasitic Efficacy
In a comparative study, derivatives with a fluorophenyl group demonstrated selective activity against Leishmania major with EC50 values in the nanomolar range. This indicates the potential for this compound to serve as a lead compound for further development.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison of the target compound with structurally and functionally related analogs:
Variations in the 5-Position Substituent
5-Methyl vs. 5-Aryl/Heteroaryl :
The 5-methyl group in the target compound balances lipophilicity and steric bulk, which is critical for mycobacterial ATP synthase inhibition (IC₅₀: ~10 nM) . In contrast, analogs with 5-aryl groups (e.g., 5-phenyl or 4-methoxyphenyl) show enhanced potency (IC₅₀: 2–5 nM) but increased hERG channel binding (risk of cardiotoxicity) . For example, 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 32) exhibits superior in vitro anti-M. tuberculosis activity (MIC: 0.12 µM) but higher hERG inhibition (IC₅₀: 1.2 µM) compared to the 5-methyl analog .5-Alkyl vs. 5-Heterocyclic :
Compounds with 5-isopropyl or 5-tert-butyl groups (e.g., 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine ) demonstrate improved metabolic stability in liver microsomes (>90% remaining after 1 hour) but reduced solubility (<10 µg/mL) .
Variations in the 7-Amine Substituent
Cyclohexylamine vs. Pyridylmethylamine :
The cyclohexylamine group in the target compound enhances selectivity for bacterial targets over mammalian cells (selectivity index >100) . In contrast, pyridylmethylamine analogs (e.g., 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ) show stronger in vitro activity (MIC: 0.06 µM) but higher cytotoxicity (CC₅₀: 12 µM) due to off-target interactions .Aromatic vs. Aliphatic Amines :
Substitution with aromatic amines (e.g., 4-chlorophenyl in N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine ) increases logP values (~4.5) and membrane permeability but reduces metabolic stability (30% degradation in human microsomes) .
Variations in the 3-Position Substituent
- 4-Fluorophenyl vs. 4-Chlorophenyl :
The 4-fluorophenyl group in the target compound optimizes electronic effects (σ = 0.14) and hydrogen-bonding capacity, leading to better target engagement . Analogs with 4-chlorophenyl groups (e.g., 3-(4-chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine ) exhibit comparable potency (MIC: 0.15 µM) but higher plasma protein binding (>95%) .
Key Data Tables
Table 2: Physicochemical Properties
| Compound ID | logP | Solubility (µg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| Target Compound | 3.8 | 25 | 80 |
| 3-(4-Fluorophenyl)-5-phenyl-... | 4.2 | 12 | 88 |
| 5-tert-Butyl-3-(4-ClPh)-... | 5.1 | 8 | 95 |
Research Findings and Implications
- Anti-Mycobacterial Activity : The target compound’s balanced substituents (5-methyl, 4-fluorophenyl, cyclohexylamine) optimize potency, safety, and stability, making it a promising lead for tuberculosis drug development .
- Toxicity Considerations : Pyridylmethylamine derivatives, while potent, require structural refinement to mitigate hERG liability .
- Synthetic Accessibility : The compound can be synthesized via Buchwald–Hartwig coupling or nucleophilic substitution, as demonstrated for analogs in and .
Biological Activity
N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a complex heterocyclic structure. The synthesis typically involves several steps:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : This is achieved through cyclization reactions involving 3-aminopyrazole and 2-chloropyrimidine.
- Alkylation : The introduction of the cyclohexyl group is performed via alkylation with cyclohexyl halides.
- Fluorophenyl Group Attachment : This is often accomplished using a Suzuki-Miyaura coupling reaction with a boronic acid derivative of the fluorophenyl group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against A431 vulvar epidermal carcinoma cells, reducing cell migration and invasion in vitro .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit certain kinases involved in cancer progression. Structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance inhibitory activity against specific targets such as c-KIT and BCR-ABL .
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of this compound in vivo. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. This suggests its potential as an effective therapeutic agent in cancer treatment .
Case Study 2: Inhibition of Cell Migration
Another investigation focused on the compound's effect on cellular behavior. In B16F10 melanoma cells, it was observed that treatment with this compound led to a concentration-dependent decrease in cellular tyrosinase activity and melanin production, indicating its potential role in regulating pigmentation and possibly affecting melanoma progression .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as substituted pyrazoles and pyrimidines. For example, cyclization under reflux with catalysts like POCl₃ or using silylformamidine intermediates can yield the core structure . The N-cyclohexylamine group is introduced via nucleophilic substitution or Buchwald-Hartwig coupling. Key factors affecting yield include:
- Temperature : Higher temperatures (e.g., 120°C) improve cyclization efficiency but may degrade sensitive substituents .
- Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of intermediates .
- Catalysts : Pd-based catalysts improve coupling reactions for amine attachment, with yields ranging from 45% to 85% depending on steric hindrance .
Q. How is the structural characterization of this compound validated, and what analytical techniques are critical?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 8.35 ppm for pyrimidine protons; δ 4.78 ppm for methylene groups adjacent to amines) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₂₅H₂₀FN₅ requires m/z 409.1703) ensures purity .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrazolo[1,5-a]pyrimidines .
Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?
- Methodological Answer : Initial screens focus on:
- Enzyme Inhibition : Kinase (CDK2) or phosphatase (PTPN2) assays using fluorescence-based substrates (IC₅₀ values < 1 µM indicate strong inhibition) .
- Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC values < 10 µg/mL suggest promise) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact bioactivity and target selectivity?
- Methodological Answer : Comparative SAR studies reveal:
- Fluorophenyl Groups : Enhance metabolic stability and binding to hydrophobic enzyme pockets (e.g., 4-fluorophenyl derivatives show 5× higher CDK2 inhibition than chlorophenyl analogs) .
- Cyclohexylamine vs. Aromatic Amines : Cyclohexyl groups improve blood-brain barrier penetration (logP ~3.5) but reduce solubility, requiring formulation optimization .
- Trifluoromethyl Substitutions : Increase binding affinity (ΔG ~ -9.2 kcal/mol) via hydrophobic and halogen bonding interactions .
Q. What strategies resolve discrepancies in reported pharmacokinetic data (e.g., bioavailability vs. brain penetration)?
- Methodological Answer : Discrepancies arise from assay conditions:
- Bioavailability : Use Caco-2 cell monolayers to measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Brain Penetration : In vivo studies with LC-MS/MS quantification in plasma vs. brain homogenates (brain/plasma ratio >0.3 confirms efficacy for CNS targets) .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify cytochrome P450-mediated degradation pathways .
Q. How can computational methods predict off-target interactions and optimize selectivity?
- Methodological Answer :
- Molecular Docking : Glide or AutoDock Vina simulate binding to kinases (e.g., CDK2 vs. CDK4) to prioritize synthetic targets .
- MD Simulations : GROMACS trajectories (50 ns) assess conformational stability in enzyme active sites .
- Machine Learning : QSAR models trained on PubChem data predict ADMET properties (e.g., hERG channel inhibition risks) .
Key Research Challenges
- Synthetic Scalability : Multi-step routes (e.g., 5–7 steps) require optimization for atom economy and cost-effective catalysts .
- Target Validation : CRISPR/Cas9 knockout studies are needed to confirm on-target effects in disease models .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentrations in kinase assays) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
